molecular formula C13H27ClN2O2 B571789 (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride CAS No. 1217442-47-1

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

Cat. No. B571789
M. Wt: 278.821
InChI Key: XMRYWOUDJCIOGU-VZXYPILPSA-N
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Description

Piperazine derivatives are frequently found in biologically active compounds . They are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.


Synthesis Analysis

The preparation of similar compounds often involves multi-step reactions . For example, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves several steps, including the use of N-ethyl-N,N-diisopropylamine / N,N-dimethyl acetamide at 20 °C, and methanesulfonato (2-dicyclohexylphosphino-2’,6’- di-isopropoxy-1,1‘-biphenyl)(2’-amino-1,1‘-biphenyl-2-yl)palladium(II) with Cs2CO3 in 1,4-dioxane at 110 °C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a piperazine nucleus, which is found in many marketed drugs . The structure of these compounds can be complex, with various functional groups attached to the piperazine ring .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, quinolinyl-pyrazoles can be synthesized through various methods . The reactions often involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a molecular weight of 259.30, and it has a high GI absorption .

Scientific Research Applications

Synthesis and Characterization

The compound (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, part of the piperazine derivatives, is often synthesized and characterized through various chemical processes. Studies have demonstrated the synthesis of related piperazine derivatives by condensation reactions, characterized by spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data. These derivatives crystallize in specific crystal systems and are evaluated for their biological activities, highlighting the structural versatility and potential application of such compounds in medicinal chemistry and materials science (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

The detailed crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, a similar derivative, provides insight into the compound's spatial arrangement. Such analyses reveal unit cell parameters, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior and potential applications in designing new materials and drug molecules (Mamat et al., 2012).

Biological Evaluation

Some studies focus on the biological evaluation of tert-butyl piperazine-1-carboxylate derivatives, assessing their antibacterial, antifungal, and anthelmintic activities. These compounds exhibit varying degrees of activity against microorganisms, underscoring their potential as leads for developing new therapeutic agents (Kulkarni et al., 2016).

Anticorrosive Activity

Research has also explored the anticorrosive properties of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments. Electrochemical and surface characterization studies indicate these compounds' effectiveness in protecting against corrosion, suggesting applications in industrial processes and materials protection (Praveen et al., 2021).

Safety And Hazards

The safety and hazards of these compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a signal word of “Warning” and has hazard statements H302-H315-H319-H335 .

Future Directions

Piperazine derivatives are gaining prominence in today’s research due to their potential applications in various fields . They have been successfully used in the field of catalysis and metal organic frameworks (MOFs), and they have potential in the field of pharmaceutical research and development .

properties

IUPAC Name

tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRYWOUDJCIOGU-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725485
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

CAS RN

1217442-47-1
Record name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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